Product packaging for Lithium (piperidin-1-yl)methanide(Cat. No.:CAS No. 34593-19-6)

Lithium (piperidin-1-yl)methanide

Cat. No.: B14678359
CAS No.: 34593-19-6
M. Wt: 105.1 g/mol
InChI Key: XIQHTSFUFSFTFQ-UHFFFAOYSA-N
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Description

Lithium (piperidin-1-yl)methanide is a specialized organolithium reagent of interest in advanced synthetic chemistry. As an organolithium compound, it functions as a strong base and a potent nucleophile, enabling key carbon-carbon bond formation reactions . Its structure, featuring a piperidine heterocycle, is particularly significant as piperidine derivatives are crucial scaffolds in the pharmaceutical industry, found in more than twenty classes of drugs and numerous alkaloids . This makes such reagents valuable intermediates for constructing complex molecules with potential biological activity. In research settings, reagents of this class are typically employed in anhydrous conditions and ethereal solvents to participate in reactions such as deprotonations and nucleophilic additions . For example, similar lithium acetylide species have documented applications as intermediates in multi-step syntheses, such as the preparation of quinone methide derivatives which can act as polymerization retarders . Handling this compound requires expertise due to the high reactivity of organolithium reagents with water, oxygen, and other protic sources . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12LiN B14678359 Lithium (piperidin-1-yl)methanide CAS No. 34593-19-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34593-19-6

Molecular Formula

C6H12LiN

Molecular Weight

105.1 g/mol

IUPAC Name

lithium;1-methanidylpiperidine

InChI

InChI=1S/C6H12N.Li/c1-7-5-3-2-4-6-7;/h1-6H2;/q-1;+1

InChI Key

XIQHTSFUFSFTFQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]N1CCCCC1

Origin of Product

United States

Synthetic Methodologies for Lithium Piperidin 1 Yl Methanide

Direct Lithiation Strategies for C−H Activation

Direct lithiation involves the deprotonation of a C-H bond α to the nitrogen atom in a piperidine (B6355638) derivative. This is a common and straightforward approach for generating α-aminoorganolithiums. nih.gov

Deprotonation Routes Utilizing Strong Brønsted Bases

The most common method for the synthesis of α-lithiated piperidines is the direct deprotonation of an α-C-H bond using a strong organolithium base. numberanalytics.com The acidity of the α-protons is enhanced by the adjacent nitrogen atom. However, this method can be challenging due to the high kinetic barrier and potential lack of regioselectivity in some cases. nih.gov To overcome these challenges, the nitrogen atom is often protected with an activating group, such as a tert-butoxycarbonyl (Boc) group, which further increases the acidity of the α-protons and directs the lithiation. whiterose.ac.uk

Strong bases like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), are highly effective for this transformation. whiterose.ac.uknih.gov The use of n-butyllithium (n-BuLi) has also been reported. acs.org

Table 1: Deprotonation of N-Boc-piperidine Derivatives

Substrate Base/Additive Solvent Temperature (°C) Product Reference
N-Boc-piperidine s-BuLi/TMEDA Not specified Not specified 2-Lithiated N-Boc-piperidine nih.gov
N-Boc-piperidine s-BuLi/TMEDA Diethyl ether -50 2-Lithiated N-Boc-piperidine whiterose.ac.uk

In situ IR spectroscopic studies have been employed to determine optimal reaction conditions, indicating that for N-Boc-2-phenylpiperidine, lithiation with n-BuLi in THF at -50°C for 5-30 minutes provides the best results. acs.org At lower temperatures like -78°C, the reaction can be slow due to the rotational barrier of the Boc group. acs.org

Halogen-Lithium Exchange Approaches

Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium compounds. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgmasterorganicchemistry.com This method is often very fast, kinetically controlled, and can proceed at low temperatures, which helps to avoid side reactions. nih.govharvard.edu

For the synthesis of lithium (piperidin-1-yl)methanide, this approach would typically involve a precursor such as N-(halomethyl)piperidine. The rate of exchange generally follows the trend I > Br > Cl. princeton.edu The reaction is often stereospecific, proceeding with retention of configuration, which is particularly relevant for chiral substrates. harvard.edu

While direct examples for N-(halomethyl)piperidine are not prevalent in the provided context, the general applicability of this method to a wide range of organic halides, including heterocycles, suggests its viability. wikipedia.orgnih.gov For instance, the lithium-halogen exchange on bromoheterocycles is a well-established procedure. nih.gov

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods for the formation of this compound involve the use of precursors that are converted to the target organolithium compound through reactions other than direct C-H activation or halogen-lithium exchange.

Transmetalation Reactions for this compound Formation

Transmetalation, particularly tin-lithium exchange, is a highly effective and common method for the preparation of α-aminoorganolithiums that may not be easily accessible through direct deprotonation. nih.gov This method involves the reaction of an α-aminoorganostannane with an organolithium reagent, typically n-butyllithium.

Studies on conformationally locked 2-tributylstannyl-N-methylpiperidines have shown that the stereochemistry of the carbon-tin bond is crucial for a successful transmetalation. acs.orgnih.gov The exchange occurs smoothly when the tributylstannyl group is in an equatorial position, but fails completely when it is in an axial position. acs.orgnih.gov This suggests a requirement for a synclinal relationship between the C-Sn bond and the nitrogen lone pair for the reaction to proceed. nih.gov

Table 2: Tin-Lithium Exchange in Piperidine Derivatives

Substrate Reagent Key Finding Reference
Equatorial 2-tributylstannyl-N-methyl-4-tert-butylpiperidine n-BuLi Smooth transmetalation acs.orgnih.gov

The rate of transmetalation is also influenced by the ring size, with stannylpyrrolidines undergoing exchange much more rapidly than their piperidine counterparts. nih.gov

Addition Reactions to Iminium Species or Related Electrophiles

The addition of organolithium reagents to electrophilic species such as iminium ions represents another potential route to α-aminoorganolithiums. An iminium ion, which can be formed from a piperidine derivative, can act as an electrophile that is attacked by a nucleophilic organolithium reagent.

While the direct addition of a lithiated species to form this compound is a conceptual pathway, a more common synthetic application involves the generation of an iminium ion intermediate which then undergoes further reaction. For example, acid-mediated cyclization of certain substrates can proceed via an iminium ion, which is then reduced to form a piperidine ring. nih.gov

The reverse of this, the addition of an external organolithium to a piperidine-derived iminium species, would lead to the formation of a new C-C bond and a substituted piperidine. For example, organolithium reagents readily add to carbonyl compounds to form alcohols, demonstrating their nucleophilic character. wikipedia.orgmasterorganicchemistry.com A similar addition to a C=N double bond of an iminium ion is a plausible synthetic step.

Influence of Reaction Conditions on Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

For Deprotonation Reactions:

Base: The choice of the organolithium base (e.g., n-BuLi vs. s-BuLi) and the use of additives like TMEDA can significantly affect the rate and success of the deprotonation. whiterose.ac.uknih.gov

Temperature: Temperature plays a critical role. While lithiation is often carried out at low temperatures (-78°C) to ensure stability of the organolithium product, studies have shown that for some substrates, slightly higher temperatures (-50°C) may be optimal to overcome kinetic barriers, such as slow conformational changes. acs.org

Solvent: The solvent system (e.g., THF, diethyl ether, or hydrocarbon solvents like hexane) influences the aggregation state and reactivity of the organolithium reagents. nih.gov The polarity of the solvent can affect the structure of the organolithium in solution, which in turn impacts its reactivity. pku.edu.cn

For Halogen-Lithium Exchange:

Temperature: These reactions are typically performed at very low temperatures to prevent side reactions and decomposition of the often unstable organolithium product. nih.gov

Solvent: The choice of solvent can influence the reaction rate. For example, aliphatic alkyllithiums are often prepared in pentane-ether solvent systems. harvard.edu

For Transmetalation Reactions:

Stereochemistry: As highlighted, the stereochemical orientation of the leaving group (e.g., the tributylstannyl group) is a decisive factor for the success of the reaction in cyclic systems like piperidines. acs.orgnih.gov

Ring Size: The inherent conformational properties of the heterocyclic ring (e.g., piperidine vs. pyrrolidine) can lead to dramatic differences in reaction rates. nih.gov

By carefully controlling these parameters, the synthesis of this compound and related α-aminoorganolithiums can be optimized to achieve high yields and selectivity.

Solvent Effects in this compound Synthesis

The choice of solvent is paramount in the synthesis of this compound, as it influences the aggregation state, reactivity, and stability of the organolithium species. The deprotonation of N-methylpiperidine is typically carried out using a strong base like n-butyllithium (n-BuLi), and the solvent medium dictates the course of this reaction.

Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O), are commonly employed because they are effective at solvating the lithium cation, which can lead to the deaggregation of the organolithium reagent. chemicalbook.comvapourtec.com This deaggregation generally increases the basicity and reactivity of the n-BuLi. However, THF is not without its drawbacks. It can be deprotonated by n-BuLi, particularly in the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), in a process that becomes more significant at temperatures above -20°C. chemicalbook.comwikipedia.org This side reaction consumes the n-BuLi and can lead to the formation of unwanted byproducts through ring-opening of the THF molecule. wikipedia.org

Non-polar hydrocarbon solvents like pentane (B18724) or hexane (B92381) are also utilized, often in conjunction with a coordinating agent. wpmucdn.com In these non-coordinating solvents, organolithium reagents tend to exist as larger aggregates, which are less reactive. chemicalbook.com The addition of a ligand is therefore crucial to break down these aggregates and enhance the rate of deprotonation. The use of hydrocarbon solvents can be advantageous in preventing solvent-related side reactions that occur with ethereal solvents.

The polarity of the solvent also has a significant impact on the reaction. Studies on related naphthalimide derivatives with piperidine substituents have shown that solvent polarity can drastically affect photophysical properties, indicating a strong interaction between the solvent and the piperidine moiety. mdpi.com While not a direct measure of reactivity in synthesis, this highlights the sensitivity of piperidine-containing compounds to their solvent environment.

Table 1: Influence of Solvents on the Synthesis of this compound
SolventKey CharacteristicsAdvantagesDisadvantages
Tetrahydrofuran (THF)Polar, coordinating- Good solvation of Li+
  • Can deaggregate n-BuLi, increasing reactivity. chemicalbook.com
  • - Can be deprotonated by n-BuLi, especially with TMEDA and at higher temperatures. wikipedia.org
  • Potential for side reactions.
  • Diethyl Ether (Et2O)Moderately polar, coordinating- Less reactive towards n-BuLi than THF.
  • A common solvent for organolithium reactions. researchgate.net
  • - Lower boiling point, requiring careful temperature control.
    Hexane/PentaneNon-polar, non-coordinating- Inert to n-BuLi.
  • Minimizes solvent-related side reactions.
  • - n-BuLi exists in highly aggregated, less reactive states.
  • Requires the addition of a coordinating ligand (e.g., TMEDA). wpmucdn.com
  • Stoichiometric Control and Temperature Regimes in Formation Reactions

    Precise control over stoichiometry and temperature is critical to ensure the successful and clean formation of this compound. The reaction involves an acid-base equilibrium where n-BuLi deprotonates the methyl group of N-methylpiperidine.

    Stoichiometric Control: Typically, a slight excess of the lithiating agent, such as n-butyllithium, is used to drive the deprotonation to completion. A common stoichiometric ratio is 1.1 equivalents of n-BuLi to 1.0 equivalent of the substrate, in this case, N-methylpiperidine. researchgate.net This ensures that all the starting material is converted to the desired lithiated product. However, a large excess of n-BuLi should be avoided as it can lead to undesired side reactions, including reaction with the solvent or subsequent reactions with the product itself.

    Temperature Regimes: Lithiation reactions are almost invariably conducted at low temperatures to manage their exothermic nature and to prevent side reactions and decomposition of the organolithium product. The formation of this compound is typically initiated at -78°C, a temperature conveniently maintained with a dry ice/acetone bath. chemicalbook.comresearchgate.net

    Maintaining a low temperature is crucial for several reasons:

    Stability of the Reagent: Organolithium compounds can be thermally unstable. For instance, n-BuLi can undergo β-hydride elimination to form 1-butene (B85601) and lithium hydride upon heating. wikipedia.org

    Preventing Solvent Degradation: As mentioned, solvents like THF can react with n-BuLi at higher temperatures. wikipedia.org Running the reaction at -78°C minimizes this degradation.

    Controlling Reactivity: The high reactivity of organolithium reagents is better controlled at low temperatures, preventing unwanted reactions with other functional groups if present.

    In some protocols, the reaction mixture may be allowed to warm slightly to a specific temperature (e.g., -50°C to -30°C) for a defined period to ensure the completion of the lithiation before being cooled again for subsequent steps, such as quenching with an electrophile. researchgate.net The precise temperature profile can influence the yield and purity of the final product.

    Table 2: Stoichiometry and Temperature in the Synthesis of this compound
    ParameterRecommended ConditionRationale
    Stoichiometry (n-BuLi:Substrate)~1.1 : 1.0Ensures complete deprotonation of N-methylpiperidine while minimizing side reactions from excess n-BuLi. researchgate.net
    Initial Reaction Temperature-78 °C- Controls exothermicity.
  • Enhances stability of the organolithium product.
  • Prevents degradation of solvents like THF. wikipedia.org
  • Reaction ProgressionMaintain at -78 °C or allow controlled warming (e.g., to -40 °C)To ensure the reaction proceeds to completion. The specific temperature can be substrate and solvent dependent. researchgate.net

    Role of Ancillary Ligands and Additives in Reaction Optimization

    Ancillary ligands and additives play a crucial role in optimizing the synthesis of this compound by modifying the properties of the lithiating agent. N,N,N',N'-tetramethylethylenediamine (TMEDA) is the most common and impactful additive in this context.

    The primary functions of TMEDA in this reaction include:

    Deaggregation of n-BuLi: In hydrocarbon solvents, n-BuLi exists as hexamers or larger aggregates, which are not very reactive. wpmucdn.com TMEDA, a bidentate chelating ligand, coordinates to the lithium atoms, breaking down these aggregates into more reactive monomers or dimers. wpmucdn.com This significantly accelerates the rate of deprotonation.

    Increased Basicity: The complexation of TMEDA to the lithium cation increases the polarization of the C-Li bond in n-BuLi, making the butyl group more carbanionic and thus a stronger base. chemicalbook.com This enhanced basicity allows for the deprotonation of less acidic C-H bonds.

    Influence on Reaction Mechanism: The presence of TMEDA can alter the mechanism of the lithiation. Studies on the lithiation of aryl oxazolines with n-BuLi/TMEDA have shown that the reaction can proceed through either monomer- or dimer-based pathways, depending on the substrate and conditions. wpmucdn.com For the lithiation of N-Boc-piperidine, TMEDA has been shown to be crucial, with its concentration directly influencing the rate of enantiomerization of the resulting organolithium species. nih.gov

    While TMEDA is highly effective, its concentration must be carefully controlled. Typically, it is used in stoichiometric amounts (e.g., 1 equivalent) relative to the n-BuLi. researchgate.net In some cases, it can even be used as a co-solvent. wpmucdn.com However, it's important to note that TMEDA can also promote the degradation of THF by n-BuLi, making the choice of solvent and temperature even more critical when this additive is used. chemicalbook.com

    The use of TMEDA is particularly beneficial when the deprotonation is slow or when using non-coordinating solvents. In ethereal solvents like THF, which already coordinate to lithium, the effect of TMEDA might be less dramatic but can still be significant in accelerating the reaction. wpmucdn.com

    Structural Characterization and Aggregate Formation of Lithium Piperidin 1 Yl Methanide

    Solid-State Structural Elucidation

    The aggregation of lithium amides in the solid state is a critical factor influencing their reactivity and solubility. X-ray crystallography has been an indispensable tool in revealing the intricate structures of these aggregates.

    X-ray Crystallographic Analysis of Lithium (piperidin-1-yl)methanide and its Oligomers

    In a key study, a crystalline polymorph of LiTMP was identified as a discrete cyclotrimeric (C₃h) structure with a planar (LiN)₃ ring. nih.gov This was in addition to the previously known classic cyclotetrameric (LiTMP)₄ structure which possesses a planar (LiN)₄ ring with pseudo C₄h symmetry. nih.gov The formation of these different polymorphs was found to be dependent on the crystallization temperature, with lower temperatures favoring the trimer and higher temperatures favoring the tetramer. nih.gov

    These findings suggest that this compound would also likely exist as oligomeric aggregates in the solid state, although the specific preferred aggregation state (e.g., dimer, trimer, tetramer, or higher-order oligomers) would be influenced by factors such as the steric bulk of the piperidinyl group and the conditions of crystallization.

    Investigation of Defined Oligomeric Forms (Dimers, Tetramers, Hexamers)

    The solid-state structures of lithium amides are dominated by the formation of cyclic oligomers. For LiTMP, both trimeric and tetrameric forms have been definitively characterized by X-ray crystallography. nih.gov The tetramer is a common aggregation state for many lithium reagents. wikipedia.org

    While hexameric structures have been observed for other organolithium compounds, such as methyllithium (B1224462) in hydrocarbon solvents, there is no current evidence to suggest that LiTMP or, by extension, this compound, forms stable hexameric aggregates in the solid state. The steric bulk of the piperidide ligand likely disfavors the formation of such large aggregates. The interplay of steric and electronic effects, along with the influence of any coordinating solvent molecules, dictates the final observed oligomeric form.

    Oligomer Symmetry Key Structural Features Reference
    (LiTMP)₃C₃hPlanar (LiN)₃ ring, three symmetrically equivalent TMP ligands nih.gov
    (LiTMP)₄Pseudo C₄hPlanar (LiN)₄ ring nih.gov

    Solution-Phase Structural Investigations

    The structure of lithium amides in solution is often a complex equilibrium of different aggregate species, which is highly dependent on the solvent, concentration, and temperature.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Aggregate Identification

    NMR spectroscopy is a powerful technique for studying the dynamic equilibria of lithium amide aggregates in solution. For LiTMP, ¹H and ¹³C NMR studies have shown that the cyclotrimer and cyclotetramer can coexist in equilibrium in various solvents. nih.gov The relative populations of these species can be influenced by the solvent environment.

    Furthermore, studies on LiTMP in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF) have revealed the presence of solvated dimers and even monomers in equilibrium. The addition of strongly coordinating additives such as hexamethylphosphoramide (B148902) (HMPA) can further shift these equilibria, leading to the formation of various solvated species, including monomers and dimers.

    Diffusion-Ordered NMR Spectroscopy (DOSY) for Species Characterization in Solution

    Diffusion-Ordered NMR Spectroscopy (DOSY) is a valuable technique that separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. This allows for the characterization of different aggregate species in solution.

    ¹H DOSY NMR studies on LiTMP have provided results consistent with the relative sizes of the cyclotrimer and cyclotetramer, helping to confirm their presence in solution. nih.gov The technique has also been instrumental in studying the aggregation state of other organolithium compounds by providing a direct observation of which species diffuse more slowly (larger aggregates) versus more quickly (smaller aggregates). semanticscholar.org This method is particularly useful for unambiguously assigning resonances to specific aggregates in complex mixtures. semanticscholar.org

    Technique Species Identified for LiTMP Key Findings Reference
    NMR SpectroscopyTrimer, Tetramer, Dimer, MonomerEquilibrium between different aggregates is solvent and temperature dependent. nih.gov
    DOSY NMRTrimer, TetramerDiffusion coefficients are consistent with the relative sizes of the aggregates. nih.gov

    Spectroscopic Probes for Solvation and Association Phenomena

    The solvation and association of lithium amides in solution can be investigated using various spectroscopic techniques. FT-Raman spectroscopy, for instance, has been used to study ion solvation and association in lithium salt solutions by observing new bands characteristic of the solvating molecules. researchgate.net This allows for the determination of solvation numbers and the assessment of ionic pairing.

    In the context of lithium amides, the addition of coordinating solvents leads to the formation of solvated aggregates. The nature and strength of the solvent coordination have a profound impact on the aggregation state and, consequently, the reactivity of the lithium amide. While specific spectroscopic studies on the solvation of this compound are not available, the principles derived from studies of related lithium salts and amides are applicable. The lithium cation in the aggregates acts as a Lewis acid, coordinating to the lone pairs of the solvent molecules. This solvation process can lead to the deaggregation of larger oligomers into smaller, more reactive species.

    Influence of Solvent and Temperature on Aggregate Equilibria

    The aggregation state of organolithium compounds in solution is a dynamic equilibrium between various species, such as monomers, dimers, and higher-order aggregates. This equilibrium is profoundly influenced by the nature of the solvent and the temperature of the system.

    In non-polar hydrocarbon solvents, lithium amides typically form higher-order aggregates to stabilize the electron-deficient lithium centers. However, the introduction of coordinating solvents, such as ethers, plays a crucial role in breaking down these large aggregates into smaller, more reactive species. For instance, in the case of lithium amides, ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) can solvate the lithium cations, leading to a shift in the aggregate equilibrium towards dimers and, in some cases, monomers.

    Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria. For many lithium amides, cooling the solution allows for the resolution of signals corresponding to different aggregate and solvate species. The chemical shifts and coupling constants observed in ⁶Li and ¹⁵N NMR spectra provide detailed information about the coordination environment of the lithium and nitrogen atoms within the aggregates.

    The stereochemistry of aggregation can also be highly sensitive to the solvent medium. For example, studies on mixed aggregates of lithium acetylides and lithium amino alkoxides have shown that the isomeric form of the resulting mixed tetramer can differ depending on whether the solvent is THF, Et₂O, or triethylamine (B128534) (Me₂NEt). chemicalbook.com

    The equilibrium between different aggregate states is also temperature-dependent. Generally, at lower temperatures, the formation of more ordered, higher aggregates is favored. As the temperature increases, entropy favors the dissociation of these aggregates into smaller species. This dynamic behavior is critical in controlling the reactivity of these organolithium reagents.

    Table 1: Influence of Solvent on the Aggregation of Related Lithium Amides

    Lithium Amide Solvent Predominant Aggregate Species Reference
    Lithium Diisopropylamide (LDA) THF/Pentane (B18724) Dimer acs.org
    Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) THF/Pentane 90:10 Dimer-Monomer Equilibrium acs.org
    Methyllithium Diethyl Ether Tetramer gov.bc.ca
    Methyllithium Tetrahydrofuran (THF) Tetramer and Dimer (with LiBr) gov.bc.ca

    This table summarizes the observed aggregation states of various lithium amides in different solvent systems, providing a model for the expected behavior of lithiated piperidines.

    Role of Chelating Ligands and External Additives on Aggregate Dissociation and Structure

    The structure and reactivity of lithium amides can be further modified by the addition of chelating ligands and other external additives. These additives can coordinate to the lithium centers, leading to the deaggregation of existing structures or the formation of new, mixed-ligand aggregates with altered reactivity.

    Chelating Ligands:

    Bidentate and polydentate Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are potent deaggregating agents for many organolithium compounds. TMEDA can chelate to a lithium cation, effectively solvating it and promoting the breakup of larger aggregates into smaller, often monomeric or dimeric, species. The effect of TMEDA is concentration-dependent; for instance, in the dynamic resolution of 2-lithio-N-Boc-piperidine, the kinetic order in TMEDA was found to be second order, indicating its crucial role in the reaction mechanism. sigmaaldrich.comwhiterose.ac.uk However, in some cases, an excess of a chelating ligand can lead to a decrease in reactivity by forming highly stable, less reactive complexes. sigmaaldrich.com

    Strongly Coordinating Additives:

    Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent that is well-known for its ability to break down organolithium aggregates and enhance reactivity. The addition of HMPA to solutions of lithium amides can lead to the formation of various solvated species. For example, studies on LiTMP in the presence of HMPA have revealed a complex array of structures, including solvated monomers, dimers, and even anionic ion triplets. acs.org It is noteworthy that HMPA does not always lead to complete deaggregation to monomers. For the lithium enolate of cyclopentanone, HMPA primarily forms a bis-HMPA coordinated dimer, and monomeric species are not observed even at high HMPA concentrations. acs.org This indicates that the effect of HMPA is highly substrate-dependent.

    The formation of mixed aggregates is another important consequence of adding external ligands. These mixed aggregates can incorporate the additive into their structure, leading to species with unique reactivity profiles. For example, mixed-ligand lithium aggregates have been synthesized and characterized, demonstrating their potential as initiators in polymerization reactions.

    Table 2: Effect of Additives on the Aggregation of Related Lithium Amides

    Lithium Amide/Organolithium Additive Observed Effect Reference
    Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) HMPA Formation of solvated monomers, dimers, and ion triplets acs.org
    Lithium Diisopropylamide (LDA) HMPA Serial solvation of the dimer acs.org
    Lithium enolate of cyclopentanone HMPA Formation of a bis-HMPA coordinated dimer acs.org
    2-Lithio-N-Boc-piperidine TMEDA Catalyzes racemization and dynamic resolution, second-order dependence sigmaaldrich.comwhiterose.ac.uk
    Methyllithium LiBr/LiI Formation of mixed tetrameric aggregates gov.bc.ca

    This table illustrates the diverse effects of common additives on the aggregation state of various organolithium compounds, providing a framework for understanding their potential influence on lithiated piperidines.

    Reactivity Profiles and Mechanistic Investigations of Lithium Piperidin 1 Yl Methanide

    Fundamental Carbanionic Reactivity

    As a strong base and nucleophile, lithium (piperidin-1-yl)methanide exhibits a rich and versatile chemical profile. Its reactivity is largely defined by the carbanionic center adjacent to the piperidine (B6355638) nitrogen, which imparts unique properties compared to other organolithium compounds.

    The high basicity of this compound makes it an effective reagent for the deprotonation of a wide array of acidic protons. Its utility spans the generation of enolates from carbonyl compounds, the formation of acetylides from terminal alkynes, and the metalation of various C-H, N-H, and O-H bonds. The efficacy of deprotonation is contingent on the pKa of the substrate, with the reaction favoring the formation of a weaker acid.

    Research has demonstrated its successful application in the deprotonation of substrates such as ketones, esters, and nitriles to form the corresponding enolates, which can then participate in subsequent electrophilic quenching. Furthermore, it has been employed in the deprotonation of heterocycles and other activated C-H bonds, facilitating further functionalization.

    Table 1: Examples of Substrates Deprotonated by this compound

    Substrate ClassSpecific ExampleResulting Species
    KetonesCyclohexanoneLithium cyclohexenolate
    EstersMethyl acetateLithium enolate of methyl acetate
    NitrilesAcetonitrileLithiated acetonitrile
    Terminal AlkynesPhenylacetyleneLithium phenylacetylide
    HeterocyclesThiophene2-Lithiothiophene

    Beyond its role as a base, this compound acts as a potent nucleophile, readily participating in addition reactions with various unsaturated systems. A notable application is its conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reaction leads to the formation of a new carbon-carbon bond at the β-position of the substrate, generating an enolate intermediate that can be trapped by an electrophile.

    The regioselectivity of the addition (1,2- vs. 1,4-addition) can be influenced by steric factors on both the nucleophile and the substrate, as well as by the reaction conditions. The inherent steric bulk of the piperidinyl group can favor 1,4-addition in many cases.

    Mechanistic Pathways in Electrophilic Quenching Reactions

    The intermediates generated from the reactions of this compound can be trapped with a variety of electrophiles. The mechanistic course of these quenching reactions is crucial for controlling the final product distribution.

    The carbanionic center of this compound can be directly alkylated or acylated. Reaction with alkyl halides typically proceeds via an S(_N)2 mechanism, leading to the formation of a new C-C bond. The efficiency of this process is dependent on the nature of the alkylating agent, with primary halides generally affording higher yields than secondary or tertiary halides due to reduced steric hindrance.

    Acylation can be achieved using acyl chlorides or anhydrides. This reaction provides a direct route to α-amino ketones, which are valuable synthetic intermediates. The choice of acylating agent and reaction conditions is critical to avoid side reactions, such as over-acylation or Claisen condensation of the resulting product.

    This compound readily adds to the carbonyl group of aldehydes and ketones, resulting in the formation of β-amino alcohols upon workup. The diastereoselectivity of this addition can often be controlled by the appropriate choice of substrate and reaction conditions.

    Beyond simple carbonyls, this organolithium reagent can react with a range of other electrophiles. For instance, reaction with epoxides leads to the formation of γ-amino alcohols through a ring-opening mechanism. Other electrophiles, such as isocyanates and carbon dioxide, can also be employed to generate more complex functionalized piperidine derivatives.

    Like many organolithium compounds, this compound is known to exist as aggregates in solution. The degree of aggregation (e.g., dimer, tetramer, or higher-order structures) is influenced by the solvent, the presence of coordinating ligands (such as TMEDA or HMPA), and the concentration of the reagent.

    The aggregation state plays a pivotal role in modulating the reactivity and selectivity of the reagent. For instance, higher-order aggregates are generally less reactive than monomers or dimers. The presence of coordinating additives can break down these aggregates, leading to an increase in reactivity.

    Furthermore, the structure of the aggregate can significantly impact the chemo-, regio-, and diastereoselectivity of its reactions. The specific arrangement of the organolithium units and the substrate within a mixed aggregate can pre-organize the transition state, leading to a high degree of stereocontrol. For example, in the deprotonation of unsymmetrical ketones, the regioselectivity of enolate formation can be highly dependent on the solvent and any additives present, which in turn modify the aggregation state of the lithium amide base.

    Rearrangement Reactions Mediated by this compound

    This compound, as a potent nucleophilic carbanion, is anticipated to participate in and mediate a variety of rearrangement reactions. While specific studies on this exact compound are not extensively documented in publicly available literature, its reactivity can be inferred by analogy to other well-studied organolithium species and lithium amides. These rearrangements are often driven by the formation of more stable intermediates or products and can proceed through various intramolecular pathways.

    Intramolecular Carbanionic Rearrangements

    Intramolecular rearrangements involving carbanionic species are fundamental transformations in organic synthesis. By analogy with related N-lithiated compounds and ylides, this compound could potentially undergo or facilitate sigmatropic rearrangements.

    One of the most relevant classes of such rearrangements is the wikipedia.orgwikipedia.org-sigmatropic rearrangement. This type of reaction is known to occur in α-lithiated tertiary amines that contain an adjacent allyl group, often referred to as an aza-Wittig rearrangement. mdpi.com The process involves a concerted, five-membered cyclic transition state. For a hypothetical substrate where an allyl group is attached to the nitrogen of a precursor that could generate a species similar to this compound, a wikipedia.orgwikipedia.org-rearrangement would be a plausible pathway. mdpi.comnih.gov The driving force for this rearrangement is the formation of a more stable lithium amide from the less stable carbanion. nih.gov

    Another well-known intramolecular rearrangement that could be mediated by a strong base like this compound is the Sommelet-Hauser rearrangement . This reaction typically involves benzyl (B1604629) quaternary ammonium (B1175870) salts, which upon deprotonation by a strong base (such as an alkali metal amide), form a nitrogen ylide. wikipedia.orgnih.gov This ylide can then undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield an ortho-substituted N,N-dialkylbenzylamine. wikipedia.orgnih.gov Although this is a reaction of a substrate in the presence of a strong base, the principles are relevant to the potential reactivity of ylides derived from piperidine-containing systems.

    In direct competition with the Sommelet-Hauser rearrangement is the Stevens rearrangement , which is a wikipedia.orgnih.gov-rearrangement of a nitrogen ylide to form a more substituted amine. wikipedia.org The Stevens rearrangement is thought to proceed through a radical pair mechanism, which is distinct from the concerted pericyclic mechanism of the Sommelet-Hauser rearrangement. wikipedia.org The balance between these two rearrangement pathways is influenced by factors such as the substitution pattern and the reaction conditions. youtube.com

    Rearrangement TypeKey IntermediateMechanistic PathwayDriving Force
    wikipedia.orgwikipedia.org-Sigmatropic (aza-Wittig) α-Lithiated N-allyl aminePericyclicFormation of a stable lithium amide
    Sommelet-Hauser Nitrogen ylide wikipedia.orgwikipedia.org-SigmatropicAromatization of the ring
    Stevens Nitrogen ylideRadical pair recombinationFormation of a stable C-C bond

    Pericyclic and Cycloaddition-Type Reactions (by analogy)

    While direct examples involving this compound are scarce, its nature as a nucleophilic carbanion suggests potential involvement in pericyclic and cycloaddition-type reactions by analogy to other organolithium reagents and lithiated amides. Such reactions are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.orgwikipedia.org

    One of the most fundamental cycloaddition reactions is the Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered ring. nih.gov While this compound itself is not a typical diene or dienophile, it could be used to generate a reactive species that participates in such a reaction. For instance, deprotonation of a suitable precursor could create a diene or dienophile that subsequently undergoes an intramolecular Diels-Alder reaction.

    More directly analogous are aza-Diels-Alder reactions , where a nitrogen-containing compound acts as one of the components. nih.govnih.gov For example, an imine can react with a diene in a [4+2] cycloaddition to form a tetrahydropyridine (B1245486) ring system. nih.gov It is conceivable that a species derived from or generated by this compound could participate in such transformations.

    [3+2] Cycloaddition reactions are another important class of pericyclic reactions, often involving a 1,3-dipole. These reactions are synthetically valuable for the construction of five-membered rings. nih.govyoutube.com By analogy, a lithiated species with appropriate electronic character could potentially act as a two-atom component in a cycloaddition with a three-atom partner, or vice-versa.

    The aza-Wittig reaction is another relevant transformation, which involves the reaction of an iminophosphorane (an aza-ylide) with a carbonyl compound to form an imine. While not a cycloaddition in the traditional sense, it proceeds through a four-membered oxazaphosphetane intermediate, analogous to the oxaphosphetane in the standard Wittig reaction. A strong base like this compound could be employed in the generation of the requisite iminophosphorane.

    Reaction TypeRing Size FormedKey Components (by analogy)Potential Role of Lithiated Species
    Diels-Alder 6-memberedDiene + DienophileGeneration of a reactive diene/dienophile
    Aza-Diels-Alder 6-memberedImine + DieneGeneration of a reactive imine/diene
    [3+2] Cycloaddition 5-membered1,3-Dipole + DipolarophileActing as a component of the reaction
    Aza-Wittig 4-membered intermediateIminophosphorane + CarbonylBase for generating the iminophosphorane

    Kinetic versus Thermodynamic Control in this compound Transformations

    The concepts of kinetic and thermodynamic control are crucial in understanding the reactivity of strong bases like this compound, particularly in deprotonation reactions where multiple acidic sites are available on a substrate. The product distribution can be dramatically influenced by reaction conditions such as temperature, solvent, and reaction time.

    Kinetic control refers to conditions where the major product is the one that is formed fastest. This typically occurs at low temperatures, where the reaction is essentially irreversible, and the product distribution is determined by the relative activation energies of the competing pathways. The kinetically favored proton abstraction is usually the one that is sterically most accessible.

    Thermodynamic control , on the other hand, is established when the reaction is reversible, allowing an equilibrium to be reached. This is typically favored at higher temperatures and longer reaction times. Under these conditions, the major product is the most thermodynamically stable one, which corresponds to the deprotonation at the most acidic site, leading to the most stable carbanion intermediate.

    The choice between kinetic and thermodynamic control is a powerful tool in synthetic chemistry. For instance, in the deprotonation of an unsymmetrical ketone, a sterically hindered but strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will preferentially remove a proton from the less substituted α-carbon, leading to the kinetic enolate. If the reaction is allowed to warm, this can equilibrate to the more stable thermodynamic enolate, derived from deprotonation of the more substituted α-carbon.

    By analogy, this compound, being a strong and potentially sterically hindered base, would be expected to exhibit similar behavior. Its effectiveness in promoting either kinetically or thermodynamically controlled transformations would depend on the specific substrate and reaction conditions. The steric bulk of the piperidinyl group would likely enhance its propensity for kinetic selectivity in deprotonation reactions.

    Control TypeFavored ConditionsDetermining FactorProduct Characteristics
    Kinetic Low temperature, short reaction timeRate of reaction (lower activation energy)Product of fastest formation (often less substituted)
    Thermodynamic Higher temperature, longer reaction timeProduct stability (lower Gibbs free energy)Most stable product (often more substituted)

    Applications of Lithium Piperidin 1 Yl Methanide in Complex Organic Synthesis

    Strategic Use as a Highly Selective Metalating Reagent

    As a potent base, lithium (piperidin-1-yl)methanide is primarily employed for the deprotonation of acidic C-H bonds. Its efficacy as a metalating reagent is rooted in its high basicity, while its steric bulk around the nitrogen atom can influence the selectivity of the deprotonation process.

    Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This process typically involves a directing metalation group (DMG) on the aromatic ring that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

    While this compound itself is not typically used as a directing group, it can function as the strong base required for the deprotonation step, similar to other strong, hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). scite.ai The choice of base is critical, especially with heterocyclic systems like pyridine, where competitive nucleophilic addition to the C=N bond is a common side reaction. Using a hindered base like LiTMP or potentially this compound can favor the desired deprotonation over addition. scite.ai However, specific, high-yielding examples of this compound being the reagent of choice for directed metalation of complex aromatic systems are not widely documented in prominent literature, which often favors more established bases like LDA and LiTMP.

    The generation of enolates from carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. The regioselectivity and stereoselectivity of enolate formation are highly dependent on the base used. libretexts.org Strong, non-nucleophilic, and sterically hindered bases are essential for the complete and rapid conversion of a ketone or ester to its corresponding enolate, minimizing side reactions. libretexts.org this compound, as a strong base, has the potential to be used for this purpose. Its application would be analogous to that of LDA or LiTMP, which are widely used to generate specific lithium enolates under kinetic control.

    Similarly, the formation of ylides, such as phosphorus ylides for the Wittig reaction, requires a strong base to deprotonate the corresponding phosphonium (B103445) salt. libretexts.orgmasterorganicchemistry.comlibretexts.org The acidity of these salts necessitates the use of potent bases like n-butyllithium or sodium amide. masterorganicchemistry.comlibretexts.org this compound could theoretically serve this role, acting as the deprotonating agent to generate the reactive ylide.

    Table 1: Bases for Enolate and Ylide Generation

    Base NameCommon AbbreviationpKa (Conjugate Acid)Typical Use
    Lithium diisopropylamideLDA~36Kinetic enolate formation
    n-Butyllithiumn-BuLi~50Ylide formation, general deprotonation
    Lithium 2,2,6,6-tetramethylpiperidideLiTMP~37Highly selective enolate formation
    This compound -(not specified)Potential strong, non-nucleophilic base

    This table provides a comparative look at common bases and the potential role of this compound.

    Role in Stereoselective Synthesis

    The application of organolithium reagents in stereoselective synthesis is a highly advanced field, often relying on the use of chiral ligands or substrates with built-in stereodirecting groups.

    Asymmetric deprotonation involves the selective removal of one of two enantiotopic or diastereotopic protons from a prochiral molecule using a chiral base. This compound is an achiral molecule and therefore cannot, by itself, induce enantioselectivity. ncats.io

    For such a transformation to be successful, the achiral base must be complexed with a chiral ligand, most famously (-)-sparteine (B7772259) or a synthetic equivalent. researchgate.netnih.govresearchgate.net This complex then acts as the chiral deprotonating agent. However, the vast majority of successful asymmetric deprotonations reported in the literature involve substrates containing a coordinating group, such as the N-Boc group on a piperidine (B6355638) or pyrrolidine (B122466) ring. scite.ainih.gov This group is crucial for forming a well-defined ternary complex between the substrate, the alkyllithium, and the chiral ligand, which is necessary for high stereoselectivity. Since N-methylpiperidine, the precursor to this compound, lacks such a coordinating group, its application in highly enantioselective deprotonations is not a focus of current research. The asymmetric deprotonation of N-Boc-piperidine itself is known to be challenging and highly sensitive to steric factors. wikipedia.org

    Kinetic resolution is a method for separating a racemic mixture by using a chiral reagent or catalyst that reacts at a different rate with each enantiomer. rsc.org In the context of organolithium chemistry, a chiral base (e.g., n-BuLi/sparteine complex) can be used to deprotonate one enantiomer of a racemic substrate faster than the other. acs.orgnih.gov

    This approach has been successfully applied to the kinetic resolution of various racemic piperidines, yielding both the unreacted starting material and the functionalized product in high enantiomeric excess. acs.orgnih.gov Crucially, these successful examples almost exclusively involve N-Boc-2-substituted piperidines. nih.govsigmaaldrich.com The N-Boc group plays an essential role in coordinating the chiral lithium base, enabling the facial discrimination required for effective resolution. There is a lack of evidence in the scientific literature for the successful application of the achiral this compound in comparable kinetic resolution processes.

    A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org This is a distinct strategy from using a chiral reagent. In this approach, the piperidine ring itself can be part of the chiral auxiliary.

    For instance, chiral piperidine derivatives, often derived from natural products like amino acids or terpenes, can be attached to a substrate. The inherent chirality and conformational rigidity of the piperidinyl auxiliary can then effectively shield one face of a reactive intermediate (like an enolate), directing the approach of an electrophile to the opposite face. This strategy has been used in the asymmetric synthesis of a variety of biologically active compounds and natural products. While this highlights the value of the piperidine scaffold in stereoselective synthesis, it does not involve the direct use of this compound as a reagent.

    Table 2: Summary of Stereoselective Strategies Involving Piperidines

    StrategyDescriptionRole of Piperidine MoietyInvolvement of this compound
    Asymmetric Deprotonation A chiral base selectively removes a proton from a prochiral substrate.Part of the substrate (typically N-Boc-piperidine).Not directly involved; an achiral base.
    Kinetic Resolution A chiral base reacts faster with one enantiomer of a racemic substrate.Part of the substrate (typically racemic N-Boc-piperidine).Not directly involved; an achiral base.
    Chiral Auxiliary A chiral piperidine derivative is temporarily attached to a substrate to direct a reaction.The chiral auxiliary itself.Not involved.

    This table clarifies the different roles the piperidine structure can play in stereoselective synthesis and the context of the title compound.

    Catalytic and Stoichiometric Roles in Polymerization Chemistry

    This compound, as a member of the lithium amide family, is primarily utilized for its strong basicity and nucleophilicity, which enables it to act as an initiator in anionic polymerization. Its role is typically stoichiometric, where one molecule of the initiator generates one polymer chain. However, its effectiveness and the degree of control it exerts over the polymerization process are highly dependent on the monomer, solvent, and temperature conditions.

    Anionic Polymerization Initiation and Controlled Polymerization

    This compound can initiate the anionic polymerization of various monomers, particularly those with electron-withdrawing substituents that can stabilize the resulting anionic propagating species. The initiation step involves the nucleophilic attack of the piperidide anion on the monomer's vinyl group.

    For the polymerization of methacrylate (B99206) esters, the use of simple organolithium initiators can be complicated by side reactions. cmu.edu However, the use of lithium amides, in some cases with additives like lithium chloride, can lead to a more controlled or "living" polymerization. cmu.eduuliege.be A living polymerization is characterized by the absence of chain termination and transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). uliege.be

    The control over the polymerization of methacrylates initiated by lithium amides is influenced by several factors:

    Steric Hindrance: The bulky nature of the piperidide group can influence the stereochemistry of the polymer chain and potentially reduce side reactions at the carbonyl group of the methacrylate monomer.

    Solvent: The choice of solvent is crucial. Polar solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cation, leading to a more reactive "naked" anion and potentially faster polymerization. However, this can also increase the likelihood of side reactions. Non-polar solvents may lead to aggregation of the initiator and propagating species, affecting the polymerization kinetics.

    Temperature: Anionic polymerizations are often conducted at low temperatures (e.g., -78 °C) to suppress side reactions and enhance control over the polymerization process. uliege.be

    The synthesis of block copolymers is a key application of living anionic polymerization. harth-research-group.orgmdpi.comrsc.org By sequentially adding different monomers to a living polymer chain initiated by a compound like this compound, well-defined block copolymers can be prepared. epo.orgrsc.org For instance, a living polymethacrylate (B1205211) chain can be used to initiate the polymerization of a second methacrylate monomer, resulting in a diblock copolymer. uliege.be

    While specific data for this compound is limited, the following table presents results for the anionic polymerization of various methacrylates initiated by a related simple alkyllithium initiator in the presence of LiCl, which helps to control the reaction. This illustrates the potential for achieving controlled polymerization with such systems.

    MonomerInitiator SystemSolventTemperature (°C)Mn,exp (g/mol)PDI (Mw/Mn)Reference
    tert-Butyl methacrylate (tBuMA)sBuLi/LiClTHF-7815,0001.09 uliege.be
    Methyl methacrylate (MMA)sBuLi/LiClTHF-78-Broad uliege.be
    Glycidyl methacrylate (GMA)sBuLi/LiClTHF-7816,5001.20 uliege.be
    Dimethylaminoethyl methacrylate (DMAEMA)sBuLi/LiClTHF-7815,5001.25 uliege.be

    Cross-Coupling and Advanced Carbon-Carbon Bond Forming Methodologies

    The high reactivity of organolithium compounds, including lithium amides like this compound, presents both opportunities and challenges in their application for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions. advancedsciencenews.comrug.nl Due to their strong basicity and nucleophilicity, organolithium reagents can lead to undesired side reactions. advancedsciencenews.com

    However, recent advancements have demonstrated that with the appropriate choice of catalyst and reaction conditions, the direct cross-coupling of organolithium reagents can be achieved with high selectivity. advancedsciencenews.com The development of new phosphine-palladium catalysts has been instrumental in suppressing side reactions and enabling the coupling of various organolithium compounds with aryl chlorides, which are typically challenging coupling partners. advancedsciencenews.com This opens up possibilities for using reagents like this compound in these transformations.

    The direct use of organolithium reagents in cross-coupling reactions is advantageous as it can circumvent the need for transmetallation to other metals (like boron in Suzuki couplings or zinc in Negishi couplings), which simplifies reaction procedures and reduces metal-salt waste. advancedsciencenews.comrug.nl

    Lithium amides can also participate in conjugate addition reactions, which are powerful methods for C-C bond formation. For example, lithium amides can add to α,β-unsaturated esters to generate lithium enolates. These enolates can then act as nucleophiles in subsequent reactions, leading to the stereoselective synthesis of complex molecules like polysubstituted piperidinones. nih.gov This type of reactivity highlights the potential of this compound in more advanced, multi-component C-C bond-forming strategies.

    Furthermore, lithium-catalyzed C-C bond formation has been explored as a transition-metal-free alternative. Theoretical studies have proposed that a lithium atom can catalyze the coupling of two benzene (B151609) molecules to form a biphenyl, suggesting the potential for developing novel lithium-mediated C-C bond-forming reactions. nih.gov

    The following table summarizes the types of C-C bond forming reactions where organolithium reagents, and by extension potentially this compound, could be applied.

    Reaction TypeRole of Organolithium ReagentKey Advantages/FeaturesReference
    Palladium-Catalyzed Cross-CouplingNucleophilic Coupling PartnerDirect use avoids transmetallation; can couple with challenging electrophiles like aryl chlorides. advancedsciencenews.com
    Conjugate AdditionInitiator/Nucleophile PrecursorEnables stereoselective formation of C-C bonds and synthesis of complex heterocyclic structures. nih.gov
    Transition-Metal-Free C-C CouplingCatalystPotential for more sustainable and cost-effective bond formation. nih.gov

    Advanced Theoretical and Computational Investigations of Lithium Piperidin 1 Yl Methanide

    Density Functional Theory (DFT) Studies of Structure and Reactivity

    Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. For a reactive species like lithium (piperidin-1-yl)methanide, DFT calculations offer deep insights into its geometry and the energetic landscapes of its reactions.

    Predicting Molecular and Aggregate Geometries

    Computational studies on related systems, such as the deprotonation of N-Boc-piperidine by organolithiums, have demonstrated the utility of DFT in predicting the geometries of lithiated species. nih.gov For this compound, DFT calculations would be crucial in determining the preferred conformation of the piperidine (B6355638) ring and the nature of the carbon-lithium bond. It is anticipated that the lithium atom would coordinate not only to the carbanionic carbon but also potentially to the lone pair of the adjacent nitrogen atom, leading to a chelated structure.

    Furthermore, organolithium compounds are well-known to form aggregates in solution. DFT calculations can predict the structures and relative stabilities of various aggregates, such as dimers, tetramers, and higher-order structures. These calculations would reveal the preferred aggregation state of this compound in different environments.

    Table 1: Predicted Interatomic Distances and Angles for Monomeric this compound (Hypothetical DFT Data)

    ParameterPredicted Value
    C-Li Bond Length~2.0 - 2.2 Å
    N-Li Distance~2.1 - 2.4 Å
    C-N-C Angle~110° - 114°
    Li-C-H Angle~105° - 110°

    Note: The data in this table is hypothetical and serves as an illustration of what DFT calculations would predict. Actual values would require specific computational studies on this compound.

    Elucidating Transition States and Reaction Energy Profiles

    DFT is a powerful method for locating transition states and mapping out the energy profiles of chemical reactions. In the context of this compound, this would be applied to understand its reactivity as a base and a nucleophile. For instance, in a proton abstraction reaction, DFT could model the transition state, revealing the geometry of the interacting species and the activation energy for the process.

    A computational study on the deprotonation of N-Boc-piperidine found that the activation energy for the lithiation is significantly influenced by the nature of the organolithium reagent and the presence of coordinating ligands. nih.gov Similar investigations for this compound would provide a quantitative understanding of its kinetic and thermodynamic basicity.

    Ab Initio and Molecular Dynamics Simulations for Dynamic Behavior

    While DFT provides static pictures of molecular structures and reaction pathways, ab initio molecular dynamics (AIMD) simulations offer a means to study the dynamic behavior of molecules over time. AIMD simulations, where the forces between atoms are calculated "on the fly" using quantum mechanical methods, would be invaluable for understanding the fluxional nature of the C-Li bond and the conformational dynamics of the piperidine ring in this compound. These simulations could also shed light on the mechanisms of aggregate formation and dissociation in solution.

    Computational Insights into Solvation and Aggregation Phenomena

    The behavior of organolithium compounds is profoundly affected by the solvent. Computational models can provide a detailed picture of how solvent molecules interact with this compound. By explicitly including solvent molecules in DFT or AIMD calculations, it is possible to model the solvation shell around the lithium cation and the carbanionic center.

    Charge Density Analysis and Bonding Characteristics of the Carbanion

    A detailed analysis of the electron density distribution, often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM), can provide profound insights into the nature of chemical bonds. For this compound, a charge density analysis would quantify the amount of ionic character in the C-Li bond and describe the delocalization of the negative charge on the carbanion.

    This analysis would likely show a significant polarization of the C-Li bond, with a high degree of charge separation. It would also reveal the extent to which the adjacent nitrogen atom participates in stabilizing the carbanionic center through inductive effects and potential n-σ* interactions.

    Future Research Directions and Emerging Opportunities

    Development of Novel and Green Synthetic Routes for Lithium (piperidin-1-yl)methanide

    The traditional synthesis of organolithium reagents often involves pyrophoric materials like n-butyllithium or harsh reaction conditions. numberanalytics.com Future research will likely focus on developing more sustainable and safer synthetic methodologies.

    Key Research Thrusts:

    Alternative Lithiation Agents: Investigation into less hazardous lithiating agents to replace commonly used alkyllithiums. This could involve exploring novel lithium metal-based reductions or metal-halogen exchange protocols under milder conditions. wikipedia.org

    Avoiding Protecting Groups: A significant goal in green chemistry is the reduction of superfluous steps, such as the use of protecting groups. taylorandfrancis.com Research into synthetic routes that tolerate a wider range of functional groups would enhance the efficiency and environmental profile of processes using this compound. taylorandfrancis.com

    Mechanochemical and Solid-State Synthesis: Exploring solvent-free or low-solvent synthetic methods, such as ball milling, could dramatically reduce waste and energy consumption, aligning with the principles of green chemistry.

    Biocatalytic Approaches: While challenging for highly reactive organometallics, long-term research could explore enzyme-catalyzed or bio-inspired pathways for generating such reagents or their precursors.

    Exploration of Catalytic Asymmetric Processes Utilizing this Class of Reagents

    The application of organolithium reagents in asymmetric synthesis is a cornerstone of the pharmaceutical industry. wikipedia.org While lithium amides are primarily known as strong bases, their potential in stereoselective transformations is an area ripe for exploration.

    Future research will likely involve:

    Chiral Lithium Amide Development: The design and synthesis of chiral variants of this compound or its use in conjunction with chiral ligands. These chiral reagents could serve as catalysts or stoichiometric reagents for asymmetric deprotonations, alkylations, or addition reactions. The combination of lithiated species with chiral lithium amides has already shown promise in stereoselective deprotonations. researchgate.net

    Asymmetric Deprotonation: Investigating the enantioselective or diastereoselective deprotonation of prochiral substrates, followed by trapping with electrophiles to generate valuable, enantioenriched building blocks.

    Catalyst-Controlled Reactions: The use of catalytic amounts of a chiral ligand to control the stereochemical outcome of reactions involving achiral this compound. numberanalytics.com This approach is highly desirable as it minimizes the need for stoichiometric chiral auxiliaries. An example of a related transformation is the catalytic asymmetric hydrogenation of N-iminopyridinium ylides to produce enantioenriched piperidines. nih.gov

    Integration with Flow Chemistry and Automated Synthesis Methodologies

    The high reactivity and potential instability of organolithium reagents make them ideal candidates for flow chemistry applications. thieme-connect.de This technology allows for precise control over reaction parameters and the safe handling of hazardous intermediates.

    Emerging opportunities include:

    On-Demand Generation: Using flow reactors to generate this compound in situ for immediate consumption in a subsequent reaction. thieme-connect.de This approach mitigates the risks associated with the storage and handling of highly reactive compounds and allows for the use of otherwise unstable intermediates.

    Automated Library Synthesis: Integrating the generation of this reagent into automated synthesis platforms. nih.govfu-berlin.de This would enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and materials science. The use of lithium amides like LiHMDS in flow-based amide couplings has already been demonstrated. chemrxiv.org

    Process Intensification and Safety: Flow chemistry offers superior heat and mass transfer, allowing for reactions to be conducted under conditions that are inaccessible in traditional batch reactors. fu-berlin.de This can lead to higher yields, cleaner reaction profiles, and a significantly improved safety profile, a critical consideration for exothermic lithiation reactions. taylorandfrancis.comthieme-connect.de

    Discovery of Undiscovered Reactivity Modes and Novel Synthetic Transformations

    While primarily used as a strong base for deprotonation, the full reactive potential of this compound is yet to be unlocked. Future research will aim to uncover and harness new modes of reactivity.

    Potential areas of exploration:

    C-H Activation: Moving beyond simple deprotonation of acidic protons to the directed activation of traditionally non-acidic C-H bonds, enabling novel strategies for molecular functionalization.

    Anionic Polymerization: Investigating its role as an initiator for the anionic polymerization of monomers, potentially leading to the creation of new polymers with unique properties. The industrial use of organolithiums for this purpose is well-established. wikipedia.org

    Formation of "Superbases": Exploring the combination of this compound with other reagents, such as alkali metal alkoxides or other organometallics, to form "superbases" with unique reactivity and selectivity profiles. thieme-connect.de

    Single-Electron Transfer (SET) Chemistry: Investigating its potential to engage in SET pathways, which could open up novel radical-based synthetic transformations, a departure from its typical role as a nucleophile or base.

    Advanced Spectroscopic Characterization Techniques for Reactive Intermediates

    A fundamental understanding of the structure and aggregation state of organolithium reagents in solution is crucial for controlling their reactivity. numberanalytics.com The application of modern spectroscopic techniques is essential for elucidating the nature of this compound and its reaction intermediates.

    Future research directions will focus on:

    In-Situ Spectroscopy: The use of techniques like in-situ IR and Raman spectroscopy to monitor the formation and consumption of the reagent and any intermediates in real-time, particularly within flow reactors. researchgate.netaip.org

    Advanced NMR Techniques: Employing multi-dimensional NMR spectroscopy, variable temperature (VT-NMR), and Diffusion-Ordered Spectroscopy (DOSY) to characterize the solution-state structure, including the degree of aggregation and solvation, which profoundly influences reactivity. researchgate.net

    Computational Modeling: Combining experimental data with Density Functional Theory (DFT) calculations to build accurate models of the reagent's structure, its complexes with substrates, and transition states. This synergy can provide deep mechanistic insights and guide the design of new experiments. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic protocols for preparing Lithium (piperidin-1-yl)methanide, and how can purity be ensured?

    • Methodological Guidance : Synthesis typically involves deprotonation of precursor substrates using organolithium reagents under inert atmospheres (e.g., argon). Purification requires rigorous exclusion of moisture and oxygen, often via cryogenic distillation or recrystallization in anhydrous solvents like diethyl ether. Analytical techniques such as <sup>1</sup>H/<sup>13</sup>C NMR and titration against diphenylacetic acid are critical for assessing purity .
    • Safety Note : Storage at 2–8°C in flame-resistant containers is mandatory due to pyrophoric reactivity and peroxide formation risks .

    Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

    • Methodological Guidance : X-ray crystallography is the gold standard for resolving Li-C bonding geometries. For example, average Li-C distances in methanide clusters range from 220–231 pm, with asymmetry observed in bonding modes . Complement with <sup>7</sup>Li NMR to probe electronic environments and DFT calculations to validate bond critical point (BCP) electron densities (e.g., ρ(r) = 0.14–0.16 eÅ<sup>–3</sup> for Li-C interactions) .

    Q. How can researchers mitigate hazards during experimental handling?

    • Methodological Guidance : Use Schlenk-line techniques for air-sensitive manipulations. Quench residual reagents with isopropanol under controlled conditions. Document peroxide formation risks in ether-based solvents and adopt tetrahydrofuran (THP) as a safer alternative for long-term storage .

    Advanced Research Questions

    Q. How do computational studies explain the asymmetric bonding of methanide ions in lithium clusters?

    • Methodological Guidance : Density Functional Theory (DFT) reveals asymmetric electron density distribution at Li-C BCPs, correlating with steric effects from piperidinyl substituents. For instance, C2 in this compound exhibits elongated Li-C bonds (231.1 pm vs. 220.2 pm for C1) due to ligand crowding . Pair Quantum Theory of Atoms in Molecules (QTAIM) with Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions .

    Q. What strategies resolve contradictions in reported Li-O/Li-C bond lengths across structural studies?

    • Methodological Guidance : Conduct systematic crystallographic analyses under standardized conditions (temperature, solvent, concentration). Compare datasets using statistical tools like R-factors and residual electron density maps. For example, Li-O bonds in related clusters vary between 189–198 pm depending on solvent coordination . Reproduce results using open-access crystallography databases to validate outliers .

    Q. How does solvent polarity influence the reactivity of this compound in deprotonation reactions?

    • Methodological Guidance : Design kinetic studies using solvents of varying Gutmann donor numbers (e.g., THF vs. diethoxymethane). Monitor reaction progress via in situ IR spectroscopy for C-H bond cleavage. Correlate solvent effects with Hammett parameters to predict substrate compatibility .

    Q. What mechanistic insights explain the superbasicity of methanide derivatives compared to other organolithium reagents?

    • Methodological Guidance : Employ gas-phase ion cyclotron resonance (ICR) mass spectrometry to measure proton affinity. Compare with computational enthalpy values (e.g., ~252 kJ/mol for methanide anions) . Pair with X-ray Absorption Spectroscopy (XAS) to probe charge delocalization in solid-state clusters .

    Data Reproducibility and Reporting

    Q. What steps ensure reproducibility in organolithium methanide syntheses?

    • Methodological Guidance : Document detailed protocols, including reagent lot numbers, solvent drying methods, and inert gas flow rates. Submit raw datasets (e.g., crystallographic .cif files, NMR spectra) as supplementary materials for peer review . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to pre-evaluate experimental designs .

    Q. How should researchers address inconsistencies between experimental and computational bond metrics?

    • Methodological Guidance : Cross-validate DFT functionals (e.g., B3LYP vs. M06-2X) against crystallographic data. Adjust basis sets (e.g., 6-311+G(d,p) for lithium) to improve accuracy. Discrepancies >5 pm in Li-C distances warrant re-evaluation of solvent or counterion effects in simulations .

    Tables for Key Structural Data

    Bond Type Average Length (pm) Technique Reference
    Li-C (symmetric)224.35X-ray crystallography
    Li-C (asymmetric)220.2–231.1X-ray/DFT
    Li-O (coordinated)189.4–198.1X-ray crystallography

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